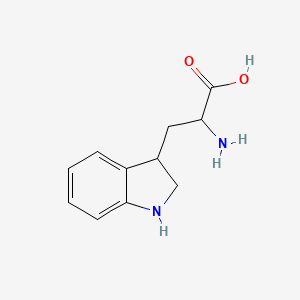

2-Amino-3-(indolin-3-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H14N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,7,9,13H,5-6,12H2,(H,14,15) |

InChI Key |

SPHNJDOWMOXSMT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CC(C(=O)O)N |

Origin of Product |

United States |

Nomenclature and Structural Context

2-Amino-3-(indolin-3-yl)propanoic acid is the systematic name for the compound more commonly known in scientific literature as 2,3-dihydrotryptophan (B1498663). Its structure is characterized by the saturation of the 2,3-double bond within the indole (B1671886) ring of tryptophan. This structural modification from an indole to an indoline (B122111) ring fundamentally alters its chemical properties.

The IUPAC name for tryptophan is (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid. synthonix.comnist.gov The reduction of the indole ring to an indoline ring results in this compound. The presence of two chiral centers in 2,3-dihydrotryptophan gives rise to the possibility of diastereoisomers, a feature that has been noted in its chemical synthesis. acs.org

Interactive Data Table: Nomenclature and Chemical Identifiers

| Property | Value |

| Systematic Name | This compound |

| Common Name | 2,3-Dihydrotryptophan |

| Molecular Formula | C11H14N2O2 |

| Parent Compound | Tryptophan nih.gov |

Relationship to Endogenous Indolic Compounds

Indole-containing compounds are a vast and diverse class of natural products, with over 4,100 known variants. nih.gov These compounds, which include the essential amino acid tryptophan, play crucial roles in biological systems. nih.gov Tryptophan itself is a precursor to a number of significant endogenous molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org The structural similarity of 2-Amino-3-(indolin-3-yl)propanoic acid to tryptophan positions it as an interesting subject for comparative biological and chemical studies.

The reduction of the indole (B1671886) to an indoline (B122111) ring in 2,3-dihydrotryptophan (B1498663) significantly impacts its biological activity. For instance, the enzyme aromatic amino acid decarboxylase, which acts on tryptophan and its hydroxylated analog 5-hydroxytryptophan, does not decarboxylate 2,3-dihydrotryptophan or its 5-hydroxy derivative. acs.org Furthermore, these dihydroamino acids were not found to be competitive inhibitors of the enzyme. acs.org This suggests that the planarity and aromaticity of the indole ring are crucial for enzyme recognition and catalysis.

Indolic compounds are not only synthesized endogenously but can also be supplied by gut microbiota. nih.gov The metabolism of tryptophan by these microbes leads to a variety of indole derivatives that can influence host physiology. nih.gov The study of synthetic analogs like 2,3-dihydrotryptophan can provide insights into the structure-activity relationships of these naturally occurring signaling molecules.

Historical Perspective of Research on Dihydroindolic Amino Acids

Catalytic Reduction Approaches for Indole Ring Saturation

A primary route to this compound involves the saturation of the indole ring of tryptophan or its derivatives. This is most commonly achieved through catalytic hydrogenation.

Hydrogenation Strategies (e.g., Pd-C catalyzed)

Catalytic hydrogenation is a widely employed method for the reduction of the indole moiety. Various catalysts and conditions have been explored to achieve this transformation efficiently. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction typically involves treating the tryptophan derivative with hydrogen gas in the presence of the catalyst.

A study on the heterogeneous catalytic hydrogenation of unprotected indoles in water demonstrated the effectiveness of this green approach, which has been a long-standing challenge in organic synthesis.

| Reactant | Catalyst | Solvent | Product |

| Tryptophan | Pd/C | Acetic Acid | This compound |

| N-Acetyl-L-tryptophanamide | Not specified | Not specified | Tritiated N-Acetyl-L-tryptophanamide |

| Boc-Gly-Trp-Met-Asp-Phe(NH2) | Not specified | Not specified | Tritiated Boc-Gly-Trp-Met-Asp-Phe(NH2) |

This table showcases examples of hydrogenation and related reduction reactions on tryptophan and its derivatives.

In addition to direct hydrogenation, other reductive methods have been explored. For instance, a method for the specific tritiation of indole derivatives involves the formation of an o-nitrophenylsulfenyl tryptophanyl derivative, followed by catalytic hydrogenolysis with tritium (B154650) gas. nih.gov This process not only introduces tritium but also results in the desulfenylation of the compound. nih.gov

Stereocontrol in Catalytic Reduction

Controlling the stereochemistry during the reduction of the indole ring is a critical aspect, especially when synthesizing chiral derivatives of this compound. The development of enantioselective catalytic systems is an active area of research.

For example, the enantioselective synthesis of indole derivatives has been achieved through catalytic reactions that produce frameworks with specific spatial structures. sciencedaily.com The mechanism often involves a dynamic kinetic resolution, where a chiral intermediate is formed reversibly, and one enantiomer reacts much faster due to a more favorable geometry when binding to the chiral catalyst. sciencedaily.com This allows for the production of one enantiomer in excess. sciencedaily.comchemistryviews.org

Oxidation-Mediated Conversions to Related Indolic Systems

While the primary focus is on the synthesis of the saturated indoline (B122111) ring, oxidation reactions of tryptophan and its derivatives can lead to other important indolic systems. These reactions highlight the chemical versatility of the indole nucleus.

For instance, a single diiron enzyme, AetD, has been shown to catalyze the oxidative rearrangement of tryptophan to indole nitrile. researchgate.net This unique transformation is proposed to proceed through an aziridine (B145994) intermediate. researchgate.net The study of such enzymatic processes provides insights into novel biosynthetic pathways and potential strategies for creating diverse indole derivatives. researchgate.net

Multi-component Reactions and Cyclization Strategies for Indoline Frameworks

Multi-component reactions (MCRs) and various cyclization strategies offer powerful and efficient methods for constructing the indoline framework from simpler, acyclic precursors. These approaches are often characterized by high atom economy and the ability to generate molecular diversity.

Palladium-Catalyzed Cyclization Processes

Palladium catalysts are instrumental in a variety of cyclization reactions that form the indoline and indole core. These reactions often involve the formation of new carbon-carbon and carbon-nitrogen bonds.

One such method is the palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, which provides indoles through the oxidative linkage of two C-H bonds under mild conditions using molecular oxygen as the oxidant. acs.org This process allows for the assembly of indole rings from readily available anilines and ketones. acs.org Another approach involves the palladium-catalyzed intramolecular Heck cyclization of N-vinyl and N-allyl-2-haloanilines to synthesize a variety of indoles. rsc.org Furthermore, palladium-catalyzed synthesis of 2-substituted indoles from unprotected 2-alkynylanilines has been achieved in an aqueous micellar medium. nih.gov The development of palladium-catalyzed intermolecular amination of unactivated C(sp3)–H bonds represents a novel method for the synthesis of 3,3-disubstituted indolines. acs.org

| Reaction Type | Catalyst System | Starting Materials | Product |

| Aerobic Oxidative Cyclization | Palladium(II) | N-aryl imines | Indoles |

| Intramolecular Heck Cyclization | Palladium(II)-PEG | N-vinyl/N-allyl-2-haloanilines | Indoles |

| Cyclization in Micellar Medium | Pd(OAc)2 | 2-alkynylanilines | 2-Substituted Indoles |

| Intermolecular C(sp3)-H Amination | Palladium catalyst | 1-(tert-Butyl)-2-iodobenzene derivatives, diaziridinone | 3,3-Disubstituted Indolines |

| C-H Functionalization | Pd(II) | N-(2-allylphenyl)benzamide | N-benzoylindole |

This table summarizes various palladium-catalyzed cyclization strategies for the synthesis of indole and indoline derivatives.

Metal-Free Catalysis in Indoline Synthesis

In recent years, there has been a growing interest in developing metal-free catalytic systems for the synthesis of indolines and indoles, driven by the desire for more sustainable and cost-effective chemical processes. nih.gov

One notable approach is the use of organic photoredox catalysts to mediate the dearomative nucleophilic addition to N-Boc indoles, furnishing 2-substituted indolines. mdpi.com This photochemical method operates under mild conditions and avoids the use of transition metals. mdpi.com Another strategy involves a three-component domino reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds, which is promoted by microwave irradiation and is metal-free. researchgate.net Furthermore, a transition-metal-free synthesis of 2-aryl indoles has been developed by reacting 2-fluorotoluenes with nitriles in the presence of a strong base. researchgate.net

This article delves into the synthetic methodologies for this compound, a notable analog of tryptophan. The focus is on modern synthetic strategies, including asymmetric approaches to obtain chiral forms, the critical role of protective group chemistry, and the formation of coordination complexes.

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of amino acids, enabling the separation of complex mixtures prior to detection. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like "2-Amino-3-(indolin-3-yl)propanoic acid". Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of amino acids and their derivatives. nih.gov

The separation is typically achieved on a C8 or C18 column. nih.govfrontiersin.org A gradient elution using a mixture of an aqueous mobile phase (often containing an acid like acetic acid or formic acid to control pH and improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol) is frequently used to resolve a wide range of analytes with different polarities. nih.govacs.org For instance, a gradient elution with aqueous acetic acid and acetonitrile/water has been successfully used to separate various indolic compounds. nih.gov

Fluorimetric detection is highly sensitive for indole-containing compounds due to their native fluorescence. nih.gov Excitation and emission wavelengths are selected to maximize the signal of the target analyte while minimizing background interference. For tryptophan, which has a similar indole (B1671886) chromophore, excitation is often set around 280 nm with emission monitored at approximately 350 nm. nih.gov

A simple sample preparation, such as centrifugal filtration, can often be sufficient for cleaning up bacterial culture supernatants before analysis. nih.gov For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances. nih.gov

Table 1: Typical HPLC Parameters for the Analysis of Indole-Containing Amino Acids

| Parameter | Value/Condition | Source |

| Column | Symmetry C8 | nih.gov |

| Mobile Phase A | 2.5:97.5 (v/v) acetic acid:H₂O, pH 3.8 | nih.gov |

| Mobile Phase B | 80:20 (v/v) acetonitrile:H₂O | nih.gov |

| Elution | Gradient | nih.gov |

| Detection | Fluorimetric (λex = 280 nm / λem = 350 nm) | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Amino acids like "this compound" are non-volatile and require chemical derivatization prior to GC analysis to increase their volatility. nih.govnih.gov

A common derivatization method is silylation, which converts polar functional groups (-COOH, -NH2) into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.gov The derivatized sample is then injected into the GC system, where it is separated on a capillary column.

GC is almost always coupled with a mass spectrometer (GC-MS) for the detection and identification of the separated compounds. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. This technique has been successfully applied to the determination of tryptophan metabolites in biological fluids after extraction and derivatization. nih.govnih.gov The detection limits for this method can be in the low micromolar range. nih.gov

Table 2: GC-MS Analysis of Indolic Acids

| Step | Description | Source |

| Sample Preparation | Microextraction by packed sorbent (MEPS) | nih.govnih.gov |

| Derivatization | Silylation with BSTFA | nih.gov |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govnih.gov |

| LOD/LOQ (Serum/CSF) | 0.2-0.4 µM / 0.4-0.5 µM | nih.gov |

Spectroscopic Detection and Structural Elucidation

Spectroscopic techniques are indispensable for the detection and structural characterization of "this compound". UV-Vis and fluorescence spectroscopy provide information about the electronic structure of the molecule, while mass spectrometry offers insights into its molecular weight and fragmentation pattern.

UV-Vis spectroscopy is a straightforward and robust technique for detecting compounds containing chromophores, such as the indoline (B122111) ring in "this compound". The indole chromophore of the related compound tryptophan exhibits characteristic absorption maxima. Typically, tryptophan shows absorption maxima around 208 nm and 258 nm. sielc.com Another significant absorption band is observed around 280 nm. nih.gov

The position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the indoline ring. For quantitative analysis using HPLC with a UV detector, the wavelength is usually set at one of the absorption maxima to ensure high sensitivity. sielc.com It is important to select a mobile phase that is transparent in the desired UV range. sielc.com

Fluorescence spectroscopy is an exceptionally sensitive technique for the detection of fluorescent molecules like those containing an indole or indoline moiety. The intrinsic fluorescence of these compounds allows for their detection at very low concentrations without the need for derivatization. bmglabtech.comnih.gov

For tryptophan, excitation is commonly performed around 270-280 nm, resulting in a broad emission spectrum with a maximum that is highly sensitive to the polarity of the local environment, typically ranging from 300 to 350 nm. rsc.orgomlc.org The fluorescence quantum yield of tryptophan is also dependent on its environment. nih.gov This sensitivity to the microenvironment makes fluorescence spectroscopy a powerful tool for studying conformational changes and interactions of proteins containing tryptophan residues. bmglabtech.com Similar principles apply to "this compound", where changes in its fluorescence spectrum could indicate interactions with other molecules or changes in its chemical environment.

Table 3: Spectroscopic Properties of Tryptophan (as a proxy)

| Parameter | Wavelength (nm) | Source |

| UV Absorption Maxima | ~208, ~258, ~280 | sielc.comnih.gov |

| Fluorescence Excitation Max. | ~270-280 | rsc.orgomlc.org |

| Fluorescence Emission Max. | ~300-350 | rsc.orgomlc.org |

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Identification and Quantitation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the unambiguous identification and precise quantification of "this compound". When coupled with liquid chromatography (LC-MS/MS), it provides a highly selective and sensitive method for analyzing complex mixtures. restek.comnih.gov

In LC-MS/MS, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids, which typically form protonated molecules [M+H]⁺ in the positive ion mode. chromatographyonline.com

Tandem mass spectrometry (MS/MS) involves the selection of the parent ion (e.g., the [M+H]⁺ ion of the analyte) and its fragmentation into characteristic product ions. By monitoring specific parent-to-product ion transitions in a mode called multiple reaction monitoring (MRM), exceptional selectivity and sensitivity can be achieved. researchgate.net For example, in the analysis of tryptophan, the transition from the parent ion (m/z 205) to a specific fragment ion (m/z 188) can be monitored for quantification. researchgate.net This approach allows for the detection of analytes at very low concentrations, often in the femtomole range. nih.gov Direct analysis of underivatized amino acids is possible with modern LC-MS/MS systems, eliminating the need for a time-consuming derivatization step. restek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the three-dimensional structure of organic molecules, including the relative and absolute stereochemistry of chiral centers. In the case of this compound, which possesses two stereocenters at the C2 and C3 positions, NMR spectroscopy provides a powerful tool to differentiate between the cis and trans diastereomers. This is achieved primarily through the analysis of proton (¹H) and carbon-¹³ (¹³C) chemical shifts, scalar coupling constants (J-values), and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.

The stereochemical arrangement of the substituents on the five-membered ring of the indoline core dictates the spatial proximity and dihedral angles between adjacent protons. These geometric differences manifest as distinct and measurable parameters in the NMR spectra of the diastereomers.

Detailed Research Findings:

The stereochemical assignment of 2,3-disubstituted indolines is a well-established application of NMR spectroscopy. The relative configuration of the substituents at the C2 and C3 positions can be reliably determined by analyzing the coupling constants between the H2 and H3 protons. According to the Karplus relationship, the magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons. libretexts.org

For the trans diastereomer, the H2 and H3 protons are typically in a pseudo-axial-axial or pseudo-equatorial-equatorial relationship, leading to a larger coupling constant (typically in the range of 8-12 Hz). Conversely, in the cis diastereomer, the H2 and H3 protons exhibit a pseudo-axial-equatorial relationship, resulting in a smaller coupling constant (typically in the range of 3-6 Hz).

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY or ROESY experiments, provides definitive evidence for the relative stereochemistry. An NOE is observed between protons that are close in space, irrespective of whether they are directly bonded. In the cis isomer of this compound, a clear NOE correlation would be expected between the H2 and H3 protons. In contrast, for the trans isomer, where these protons are on opposite faces of the ring, no significant NOE would be observed between them. Instead, NOEs would be present between H2 and other protons on the same face of the ring, and similarly for H3. nih.gov

The chemical shifts of the protons and carbons at and adjacent to the stereocenters also provide valuable, albeit less direct, information. The different spatial environments of the amino acid side chain and the indoline ring protons in the cis and trans isomers lead to distinct chemical shift values.

Interactive Data Tables:

The following tables present representative ¹H and ¹³C NMR data for the cis and trans diastereomers of a generic 2-carboxy-3-substituted indoline, illustrating the key differences used for stereochemical assignment. Note: These are illustrative values and may vary depending on the specific substitution and experimental conditions.

Table 1: Representative ¹H NMR Data (in ppm) for cis and trans Diastereomers

| Proton | cis Isomer (ppm) | trans Isomer (ppm) | Key Observations |

| H2 | ~4.1 | ~3.8 | Chemical shift difference due to anisotropic effects of the C3 substituent. |

| H3 | ~3.5 | ~3.2 | Chemical shift difference due to the relative orientation of the carboxylic acid group. |

| ³J(H2-H3) | ~4.5 Hz | ~9.0 Hz | Crucial for assignment: Smaller coupling constant in the cis isomer, larger in the trans. |

| Indoline Aromatic Protons | 6.7 - 7.2 | 6.7 - 7.2 | Minimal differences expected. |

| NH | ~8.0 | ~8.1 | Broad signals, may vary with solvent and concentration. |

Table 2: Representative ¹³C NMR Data (in ppm) for cis and trans Diastereomers

| Carbon | cis Isomer (ppm) | trans Isomer (ppm) | Key Observations |

| C2 | ~60 | ~62 | Shielding/deshielding effects based on substituent orientation. |

| C3 | ~45 | ~48 | Influenced by the steric and electronic environment. |

| COOH | ~175 | ~176 | Minor differences expected. |

| Indoline Aromatic Carbons | 110 - 150 | 110 - 150 | Generally similar between diastereomers. |

The combination of these NMR parameters provides a robust and reliable method for the stereochemical assignment of this compound and its derivatives, which is essential for understanding their biological activity and for the development of stereoselective synthetic routes.

Theoretical and Computational Investigations of 2 Amino 3 Indolin 3 Yl Propanoic Acid

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as an indoline-based molecule, might interact with a protein's binding site. nih.gov These simulations are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves generating three-dimensional models of both the ligand and the protein target and then computationally "docking" the ligand into the protein's active site to predict its preferred binding orientation and affinity. nih.gov

The indoline (B122111) scaffold, a core component of 2-Amino-3-(indolin-3-yl)propanoic acid, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to be decorated to bind with a multitude of biological targets. nih.gov Computational methods, particularly machine learning and molecular docking, are increasingly employed to predict the interactions of such scaffolds. nih.govmdpi.com These predictions are based on the principle that ligands with similar chemical structures often exhibit similar biological activities by binding to comparable protein targets. nih.gov

Docking studies on various indole (B1671886) and indoline derivatives have successfully predicted their binding modes and affinities for a range of pharmacological targets. For instance, docking simulations of indole-based Schiff bases against α-glucosidase revealed key hydrogen bonding and π-π stacking interactions with residues like Asp327, Asp542, and Phe649, which were crucial for their inhibitory activity. preprints.org Similarly, a combined docking and machine learning approach was used to identify new RIPK1 inhibitor scaffolds, demonstrating the power of these methods in exploring new chemical spaces for drug discovery. mdpi.com In another study, docking was used to predict the binding of 2-thioxo-4-thiazolidinone derivatives containing an indole moiety to targets like lysosomal protective protein (LLP) and Thromboxane-A synthase (TXAS), leading to the identification of potential polypharmacological agents. mdpi.com

These examples highlight a general strategy where the indoline nucleus can be computationally evaluated against various protein targets to predict binding interactions, guiding the synthesis and experimental testing of new potential therapeutic agents.

Table 1: Examples of Ligand-Protein Interaction Predictions for Indole/Indoline Derivatives

| Compound/Scaffold | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| Indole-based Schiff bases | α-Glucosidase | Hydrogen bonding and π-π interactions with Asp327, Asp542, Phe649. | preprints.org |

| Indole derivatives | Translocator Protein (TSPO) | Interaction with the L1 pocket; potential H-bond with the indole NH group. | nih.gov |

| 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | Lysosomal protective protein (LLP), Thromboxane-A synthase (TXAS), PPARγ | Good bonding leading to stable protein-ligand complexes. | mdpi.com |

Quantum Chemical Studies (e.g., Density Functional Theory) for Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions at the electronic level. mdpi.comnih.gov DFT calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies, providing a detailed map of the reaction pathway. researchgate.net This approach has been applied to various molecules containing indole or related heterocyclic structures to understand their synthesis and reactivity.

For example, a high-level quantum chemical study using DFT was conducted to investigate the reaction mechanism for the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. nih.govresearchgate.net The calculations explored the plausible reaction trajectories, identifying the Michael adduct as a key intermediate and mapping the subsequent intramolecular cyclization. nih.govresearchgate.net The study of molecular geometries and Gibbs energies for intermediates and transition states allowed for the determination of the most likely reaction pathway. nih.gov

In another study, DFT and time-dependent DFT (TD-DFT) calculations were performed on isoindigo-thiophene derivatives, which feature an indolin-2-one core. mdpi.comnih.gov These calculations revealed that the nature and proximity of substituent groups significantly affect the molecule's electronic properties, including the HOMO-LUMO gap, vertical excitation energies, and oscillator strengths, which are critical for applications in organic electronics. mdpi.comnih.gov DFT has also been used more broadly to calculate the heats of formation for a series of indole derivatives and to study their vibrational spectra, demonstrating its versatility in characterizing the fundamental properties of these molecules. researchgate.net Although a specific DFT study on the reaction mechanisms of this compound is not detailed in the provided context, these examples show the power of DFT to provide mechanistic insights for related indoline-containing compounds.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule, including its stable conformations and stereochemistry, is fundamental to its biological activity. Computational methods are widely used to predict these features. Conformational analysis involves identifying the low-energy arrangements of atoms in a molecule, which are the most likely to be populated at a given temperature.

For complex molecules, quantum chemical calculations can map the potential energy surface as a function of rotatable bonds to find stable conformers. For instance, in a study of 2'-deoxyinosine, DFT was used to explore the torsional potential energy map and identify 14 different conformers. researchgate.net Similarly, computational studies on the reaction intermediates for dihydrothiophene synthesis identified different possible diastereomers and calculated their relative stabilities, finding that the R,S-isomer was more stable. nih.govresearchgate.net

For this compound, stereochemistry is a key feature. The molecule contains at least two chiral centers, at the alpha-carbon of the amino acid and at the C3 position of the indoline ring. The specific enantiomer is often crucial for biological recognition. For example, PubChem lists the compound as (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid, indicating a specific stereochemical configuration at the alpha-carbon. uni.lu Computational modeling can predict the relative energies of different stereoisomers and analyze their preferred conformations, which is essential for understanding how they might fit into a chiral environment like a protein's active site.

Application of Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) for Mechanistic Insights

Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) is a powerful NMR technique used to study photochemical reactions and obtain structural information about molecules. nih.gov The technique provides significant signal enhancements for specific nuclei, allowing for the observation of transient radical species and the elucidation of reaction mechanisms. It is particularly effective for studying the solvent accessibility of certain amino acid residues in proteins, namely tryptophan, tyrosine, and histidine. nih.gov

The Photo-CIDNP effect is triggered by a light-induced reaction, typically involving a dye, which leads to the formation of a radical pair. nih.govnih.gov The subsequent nuclear spin polarization provides mechanistic information about how this radical pair was formed. Studies on amino acids have shown that for tryptophan, the mechanism is dominated by electron transfer, whereas for tyrosine and histidine, hydrogen-atom abstraction is more important. nih.gov

Given that this compound is a derivative of tryptophan, Photo-CIDNP represents a highly relevant analytical tool for gaining mechanistic insights. By analogy with tryptophan, it is expected that this compound would be polarizable with a flavin dye. A Photo-CIDNP experiment could be designed to investigate its photochemical behavior, confirming whether electron transfer is the primary mechanism for radical pair formation. nih.gov Furthermore, if incorporated into a peptide or protein, the technique could be used to probe the solvent exposure of the indoline moiety, providing valuable structural information about its local environment, similar to how it is applied to study native and non-native protein states. nih.gov

Research Applications and Future Directions

Utility in Peptide Chemistry and Biomolecule Modification

2-Amino-3-(indolin-3-yl)propanoic acid, a saturated analog of tryptophan, serves as a valuable, non-natural amino acid for modifying peptide structures. Its incorporation into peptide sequences can significantly alter their chemical diversity and biological properties. nih.gov The indoline (B122111) ring system, with its reduced aromaticity compared to the indole (B1671886) ring of tryptophan, introduces conformational constraints and modified electronic properties. This can influence peptide folding, stability, and receptor binding affinity.

Furthermore, the indoline moiety can be a target for further chemical modifications, offering a platform for creating a wide array of peptide-based biomolecules with novel functionalities. This includes the attachment of fluorescent probes, cross-linking agents, or other bioactive molecules to expand their utility in biochemical and biomedical research. The ability to fine-tune the properties of peptides through the inclusion of such non-natural amino acids is a key strategy in the development of new therapeutic agents and research tools. nih.gov

Exploration as a Scaffold in Medicinal Chemistry Research

The indoline core of this compound is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This means that this structural motif is found in a variety of compounds that exhibit a broad range of biological activities, making it a valuable starting point for the design of new drugs. mdpi.comhumanjournals.com

Design and Synthesis of Indoline-Containing Bioactive Molecules

The indoline framework is a key component in the synthesis of numerous bioactive molecules. rsc.orgresearchgate.net Its three-dimensional structure and the presence of a nitrogen atom provide opportunities for diverse chemical modifications, allowing chemists to create libraries of compounds with varied pharmacological profiles. researchgate.net These derivatives have been investigated for a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. humanjournals.com

The synthesis of these molecules often involves multi-step processes, starting from commercially available indoline precursors. researchgate.net Medicinal chemists employ various synthetic strategies to introduce different functional groups onto the indoline ring and the amino acid side chain, thereby modulating the compound's physicochemical properties and its interaction with biological targets. mdpi.comnih.gov

| Bioactive Molecule Class | Therapeutic Target/Application |

| Indole Alkaloids | Anticancer, Antimicrobial, Antiviral mdpi.com |

| Indolylglyoxylamides | Neuroinflammation, Cancer mdpi.com |

| Indole-based HIV inhibitors | HIV gp41 fusion protein nih.gov |

| Indole-Thiazole Hybrids | Anticancer (tubulin polymerization inhibitors) mdpi.com |

Alteration of Biological Activity via Indole Ring Reduction

The reduction of the indole ring in tryptophan to an indoline ring significantly alters the electronic and steric properties of the molecule, which can have a profound impact on its biological activity. researchgate.net While the indole ring is planar and aromatic, the indoline ring is non-planar and more flexible. This change can affect how the molecule binds to its biological target, potentially leading to altered or novel pharmacological effects.

For instance, in the context of tryptophan metabolism, modifying the indole ring can influence the molecule's susceptibility to enzymatic degradation. nih.gov Tryptophan analogs are sometimes mistakenly transported into tumor cells, where they can interfere with cell division and growth. nih.gov By altering the indole structure, researchers can design compounds that are either more resistant to metabolism, leading to prolonged activity, or that produce metabolites with different biological effects. The length of alkyl chains attached to the indole nitrogen, for example, has been shown to be related to the cytotoxicity of some tryptophan analogs. nih.gov

Development of Novel Analytical Probes and Standards

The unique structural features of this compound and its derivatives make them suitable for development as analytical probes and standards. Their incorporation into peptides or other biomolecules can be used to study protein structure and function. For example, the indoline ring can serve as a stable and reliable linker for attaching reporter groups, such as fluorescent dyes or biotin, to proteins for use in immunofluorescence and other bioanalytical assays. acs.org

Furthermore, isotopically labeled versions of this amino acid can be synthesized and used as internal standards in mass spectrometry-based quantitative proteomics. This allows for the precise measurement of protein levels and turnover rates in complex biological samples. The development of such analytical tools is crucial for advancing our understanding of cellular processes in both health and disease.

Bio-Inspired Synthesis and Green Chemistry Principles

The synthesis of indole and indoline derivatives is an active area of research, with a growing emphasis on the development of environmentally friendly and sustainable methods. tandfonline.comtandfonline.comresearchgate.net Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. ijettjournal.org

In contrast, "green chemistry" approaches aim to minimize the environmental impact of chemical processes. tandfonline.comijettjournal.org This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. tandfonline.comtandfonline.com Other green strategies include the use of water as a solvent, biodegradable catalysts, and one-pot reactions that reduce the number of purification steps. researchgate.netijettjournal.org

Bio-inspired synthesis, which mimics the enzymatic pathways found in nature, offers another promising avenue for the sustainable production of indoline derivatives. rsc.org For example, tryptophanase, an enzyme found in many bacteria, can be used to produce indole from tryptophan. nih.gov Researchers are exploring the use of whole-cell biocatalysts and purified enzymes to carry out specific chemical transformations, leading to higher yields and fewer byproducts.

Environmental Research: Understanding Bioremediation of Indole Derivatives

Indole and its derivatives are common environmental pollutants, found in industrial wastewater, agricultural runoff, and as byproducts of microbial metabolism. nih.govresearchgate.net Due to their potential toxicity, there is significant interest in understanding how these compounds are degraded in the environment. researchgate.net

Bioremediation, which uses microorganisms to break down pollutants, is a promising and environmentally friendly approach for cleaning up contaminated sites. researchgate.net Numerous bacterial species have been identified that can degrade indole and its derivatives under both aerobic and anaerobic conditions. nih.govnih.gov

Research in this area focuses on:

Identifying the specific microbial strains and consortia responsible for indole degradation. nih.gov

Elucidating the metabolic pathways involved in the breakdown of these compounds. researchgate.net

Investigating the environmental factors that influence the rate and extent of bioremediation, such as oxygen levels, temperature, and the presence of other nutrients. nih.gov

Under anaerobic conditions, for instance, indole can be converted to oxindole. nih.gov The accumulation of such intermediates can depend on the specific microbial community present and the prevailing environmental conditions. nih.gov A deeper understanding of these processes is essential for developing effective bioremediation strategies for indole-contaminated environments.

Q & A

Q. Validation Protocol :

Perform dose-response curves across 3–5 independent experiments.

Use internal controls (e.g., known inhibitors like 2-aminooxyacetic acid).

Basic: What are the recommended storage conditions to ensure stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in sealed, light-resistant vials to prevent photodegradation .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylate group.

- Solubility : Lyophilized powder is stable for >12 months; avoid aqueous solutions unless freshly prepared .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., NMDA receptors). Fluorinated analogs show higher binding affinity due to electronegative effects .

- QSAR models : Correlate substituent position (e.g., 4-hydroxy vs. 3-iodo) with log P and IC₅₀ values. For example, iodinated derivatives exhibit enhanced blood-brain barrier permeability .

- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to identify persistent hydrogen bonds with catalytic residues .

Basic: What analytical techniques validate the enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Crownpak CR(+) column with 0.1% perchloric acid in methanol. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min .

- Polarimetry : Specific rotation [α]²⁵D = +15.6° (c = 1, H₂O) for the (S)-form .

- Circular Dichroism (CD) : Peaks at 220 nm (negative) and 195 nm (positive) confirm (S)-configuration .

Advanced: How does this compound compare to BMAA in neurotoxicity assays?

Methodological Answer:

While BMAA (2-amino-3-(methylamino)propanoic acid) is a known neurotoxin, this compound lacks methylamino groups critical for NMDA receptor activation. Key distinctions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.